4-chloro-5-cyclobutoxypyridazin-3(2H)-one
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Overview
Description
4-chloro-5-cyclobutoxypyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom and a cyclobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-cyclobutoxypyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a chlorinated pyridazine derivative with a cyclobutyl alcohol in the presence of a base to form the cyclobutoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-cyclobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The cyclobutoxy group can be hydrolyzed to form the corresponding alcohol and pyridazinone.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids or Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridazinones, while oxidation or reduction could lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-5-cyclobutoxypyridazin-3(2H)-one may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-cyclobutoxypyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-methoxypyridazin-3(2H)-one
- 4-chloro-5-ethoxypyridazin-3(2H)-one
- 4-chloro-5-propoxypyridazin-3(2H)-one
Uniqueness
4-chloro-5-cyclobutoxypyridazin-3(2H)-one is unique due to the presence of the cyclobutoxy group, which may impart different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs
Properties
CAS No. |
1346697-55-9 |
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Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-4-cyclobutyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-6(4-10-11-8(7)12)13-5-2-1-3-5/h4-5H,1-3H2,(H,11,12) |
InChI Key |
IIYAINGWARLYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
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